4-(3-CHLORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-CHLORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is a useful research compound. Its molecular formula is C22H21ClN2O3S and its molecular weight is 428.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activities
A study by Solomon, Pundir, and Lee (2019) on 4-aminoquinoline derivatives, using a hybrid pharmacophore approach, highlighted their potential anticancer activities. These compounds, particularly VR23, demonstrated effectiveness across a wide range of cancers with a notable selectivity for cancer cells over non-cancer cells. This selectivity is attributed to its ability to induce multiple centrosomes in cancer cells, leading to cell cycle arrest and apoptosis, alongside increasing lysosomal volume specifically in cancer cells (Solomon, Pundir, & Lee, 2019).
Hypoxic-Cytotoxic Agents
Ortega et al. (2000) synthesized new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, including piperazine derivatives, as hypoxic-cytotoxic agents. Among these, a particular 7-chloro-3-(4-methylpiperazin-1-yl) derivative showed potent activity, suggesting their potential in targeting hypoxic tumor environments (Ortega et al., 2000).
Anti-osteoporotic Agent
A novel anti-osteoporotic agent, KW-8232, was evaluated by Uchii et al. (1998) for its effects on bone loss in neurectomized rats. The study demonstrated the compound's effectiveness in inhibiting femoral bone loss and decreasing urinary markers of bone resorption, indicating its potential in osteoporosis treatment (Uchii et al., 1998).
Antiproliferative Activity
Harishkumar, Nd, and Santhosha (2018) synthesized novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, showing considerable antiproliferative activity against various human cancer cell lines. This study suggests these compounds could be promising leads for anticancer drug discovery (Harishkumar, Nd, & Santhosha, 2018).
NK1 Receptor Ligands
Giuliani et al. (2011) focused on developing NK1 receptor ligands with lower molecular weight or higher hydrophilicity, based on the quinoline nucleus. They identified a 4-methyl-1-piperazinyl derivative showing nanomolar affinity as a NK1 antagonist, highlighting its potential application in treating conditions related to NK1 receptor activity (Giuliani et al., 2011).
Molecular Docking Studies
Desai et al. (2017) reported the synthesis of novel 2-(4-(4-substitutedphenylsulfonyl) piperazin-1-yl)quinoline-3-carbaldehyde derivatives, with molecular docking studies suggesting their potential as antimicrobial agents. These findings indicate the diverse biological activities of such compounds, emphasizing the importance of further exploration in drug development (Desai et al., 2017).
Mechanism of Action
Target of action
The compound contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known to have various biological activities and can interact with numerous targets, including DNA, enzymes, and receptors .
Mode of action
The exact mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, altering the enzyme’s activity. If the target is DNA, it might intercalate between the DNA strands, affecting DNA replication or transcription .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given its structural features, it could potentially interfere with pathways involving its targets .
Result of action
The molecular and cellular effects would depend on the compound’s specific mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its activity .
Properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-15-9-10-16(13-19(15)23)29(27,28)21-17-7-3-4-8-20(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYABWKLFUUDZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.